molecular formula C22H21N5O4 B4420681 2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE

2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4420681
M. Wt: 419.4 g/mol
InChI Key: UJBRRGUQDYTTLV-UHFFFAOYSA-N
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Description

2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core with a piperazine moiety and a furylcarbonyl group. Its intricate structure suggests potential biological activity, making it a subject of interest in drug discovery and development.

Properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6,10-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-14-5-3-7-27-18(14)23-19-15(20(27)28)13-16(24(19)2)21(29)25-8-10-26(11-9-25)22(30)17-6-4-12-31-17/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBRRGUQDYTTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.

    Attachment of the Furylcarbonyl Group: The final step involves the acylation of the piperazine nitrogen with a furylcarbonyl chloride or similar reagent, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form corresponding furanones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its unique structure and possible biological activity.

    Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Biology: Studying its interactions with biomolecules and its role in modulating biological processes.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE is not fully understood, but it is believed to interact with specific molecular targets in cells. These interactions may involve binding to enzymes or receptors, thereby modulating their activity and affecting cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-Furoyl)-1-piperazinyl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
  • 5-[4-(2-Furylcarbonyl)piperazino]-5-oxo-3-phenylpentanoic acid

Uniqueness

2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE stands out due to its unique combination of a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core with a piperazine moiety and a furylcarbonyl group. This structure may confer distinct biological activities and chemical properties compared to similar compounds.

Biological Activity

The compound 2-{[4-(2-furylcarbonyl)piperazino]carbonyl}-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one , also known by its CAS number 1257067-10-9, belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, particularly its potential as an anticancer agent and its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N5O2C_{15}H_{17}N_{5}O_{2} with a molecular weight of approximately 243.30 g/mol. The structure includes a pyrido-pyrrolo-pyrimidine core with piperazine and furylcarbonyl substituents that are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have reported that derivatives of pyrido-pyrrolo-pyrimidines demonstrate significant inhibitory effects on various cancer cell lines.
  • Kinase Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer proliferation.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits potent cytotoxicity against several cancer cell lines. A notable study showed:

  • Cell Lines Tested : A549 (lung), MCF-7 (breast), and PC-3 (prostate).
  • IC50 Values : The compound exhibited an IC50 value of 2.24 µM against A549 cells, significantly lower than the standard drug doxorubicin which had an IC50 of 9.20 µM .

The mechanism through which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Flow cytometric analysis indicated that treatment with the compound leads to a marked increase in apoptotic cells in A549 cell cultures.
  • Cell Cycle Arrest : The compound may also cause cell cycle arrest at the G1 phase, contributing to its antiproliferative effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the piperazine and pyrimidine moieties can significantly influence the biological activity. For example:

CompoundModificationIC50 (µM)Cell Line
1aParent Compound2.24A549
1dPiperazine modification1.74MCF-7
1eAltered scaffold42.3MCF-7

These findings suggest that specific structural features are essential for maintaining activity against cancer cells .

Case Study 1: Anticancer Efficacy

In a recent study published in Journal of Organic Chemistry, researchers synthesized several analogs based on the core structure of the compound and evaluated their efficacy against multiple cancer types. The results showed promising activity across various cell lines, indicating the potential for further development into therapeutic agents .

Case Study 2: Kinase Inhibition

Another study focused on dual inhibition of CDK2 and TRKA kinases by related compounds demonstrated significant antiproliferative effects across a panel of cancer cell lines, suggesting that similar mechanisms may be at play for our target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
2-{[4-(2-FURYLCARBONYL)PIPERAZINO]CARBONYL}-1,9-DIMETHYLPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-4(1H)-ONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.